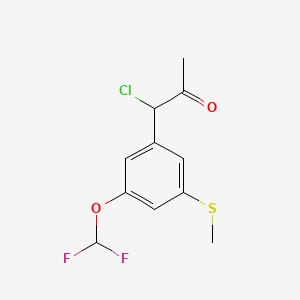
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H11ClF2O2S It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with the difluoromethoxy and methylthio groups through electrophilic aromatic substitution reactions.
Introduction of the chloro group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus trichloride.
Formation of the propan-2-one moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and difluoromethoxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one: This compound differs in the position of the methylthio group on the phenyl ring, which can lead to differences in reactivity and biological activity.
1-Chloro-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Another positional isomer, with potential differences in chemical and biological properties.
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)ethanone: This compound has a similar structure but lacks the propan-2-one moiety, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11ClF2O2S |
|---|---|
Peso molecular |
280.72 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(difluoromethoxy)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)7-3-8(16-11(13)14)5-9(4-7)17-2/h3-5,10-11H,1-2H3 |
Clave InChI |
VXYNVCSQYWSUSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)SC)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



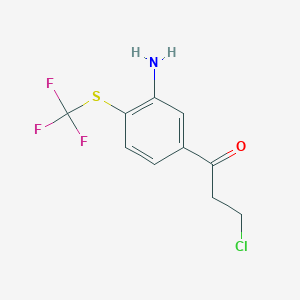
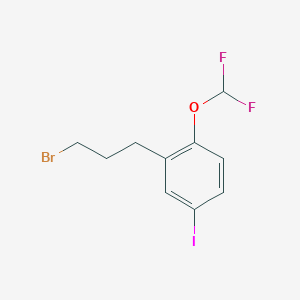
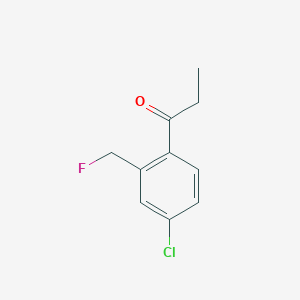
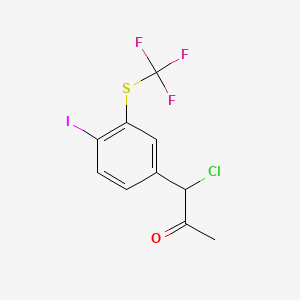


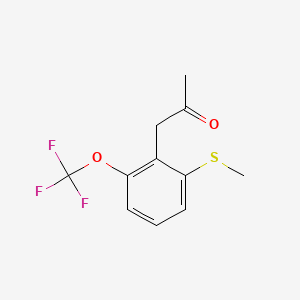
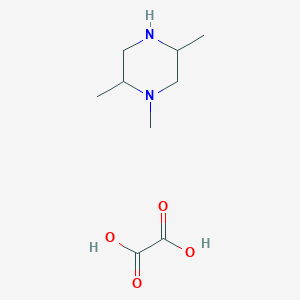

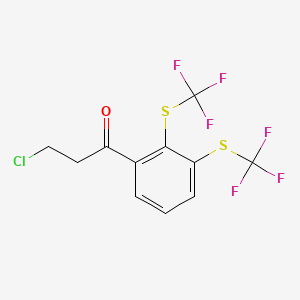
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)
![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)

